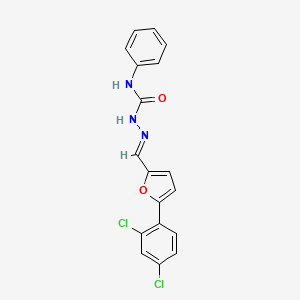

![molecular formula C17H18F2N2O3S B5543050 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5543050.png)

1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperazine and its derivatives have garnered significant interest in therapeutic research due to their versatile medicinal potential. The incorporation of the piperazine moiety into drug molecules has led to a wide range of therapeutic uses, including antipsychotic, antihistamine, antianginal, and antidepressant activities, among others. The chemical modification of piperazine structures has been pivotal in enhancing pharmacokinetic and pharmacodynamic properties, making it a focal point in drug discovery (Rathi et al., 2016).

Synthesis Analysis

The synthesis of piperazine derivatives often involves strategic modifications to the piperazine nucleus to leverage its medicinal potential. For instance, the synthesis of specific piperazine derivatives has been achieved through cross-coupling reactions, showcasing the chemical versatility of the piperazine core. These synthetic approaches are crucial for developing compounds with enhanced biological activity and desired therapeutic profiles (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including the presence of substituents like fluorophenyl groups, significantly influences their biological activity. Structural modifications, such as the introduction of fluorine atoms, have been shown to impact the pharmacokinetic and pharmacodynamic characteristics of these molecules, potentially leading to compounds with optimized therapeutic profiles (Moskalik, 2023).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, reflecting their reactivity and interaction with biological systems. Nucleophilic aromatic substitution reactions, for example, are critical for modifying the piperazine core, influencing the compound's overall biological activity and therapeutic potential (Pietra & Vitali, 1972).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility and stability, are crucial for their pharmaceutical applications. Modifications to the piperazine structure can enhance these properties, making the compounds more suitable for therapeutic use. Such physical characteristics are often tailored through the synthetic process to meet specific pharmaceutical needs (Henry et al., 2018).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including their reactivity and the nature of their interactions with biological targets, are fundamental to their medicinal value. The introduction of specific functional groups, such as sulfonyl and fluorophenyl moieties, plays a significant role in determining the compound's pharmacological activity and its potential as a therapeutic agent (Makki et al., 2019).

科学的研究の応用

Medical Imaging Applications

Evaluation of [18F]DASA-23 for Glioma Imaging : A novel radiopharmaceutical, [18F]DASA-23, was developed for measuring pyruvate kinase M2 (PKM2) levels through positron emission tomography (PET). PKM2 plays a crucial role in the glycolysis process, which is essential for tumor metabolism. This compound exhibited potential in delineating low-grade (LGG) and high-grade gliomas (HGG) based on the aberrant expression of PKM2, showing significant uptake differences between LGG and HGG in initial human studies. This suggests its promise as a non-invasive imaging agent for distinguishing glioma grades and understanding cancer metabolism (Patel et al., 2019).

Human Biodistribution and Dosimetry of [18F]DASA-23 : Further research assessed the safety, biodistribution, and radiation dosimetry of [18F]DASA-23 in healthy volunteers. The study highlighted the tracer's ability to cross the blood-brain barrier, its rapid clearance from the brain, and its primary elimination through hepatobiliary and urinary pathways. This study laid the groundwork for its use in evaluating PKM2 levels in intracranial malignancies, supporting its potential utility in clinical settings (Beinat et al., 2020).

Cancer Research Applications

Development of [18F]DASA-23 for Imaging Tumor Glycolysis : Building on the premise that cancer cells exploit metabolic reprogramming for growth and survival, [18F]DASA-23 was developed to visualize PKM2 in vivo. The tracer showed high uptake in cancer cells, with promising in vitro stability, highlighting its potential for non-invasive imaging of tumor glycolysis. This supports the tracer's capability to aid in the detection and monitoring of cancer by targeting a key enzyme in the glycolytic pathway (Beinat, Alam, James, Srinivasan, & Gambhir, 2017).

特性

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O3S/c1-24-17-7-6-13(12-15(17)19)25(22,23)21-10-8-20(9-11-21)16-5-3-2-4-14(16)18/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKUZGCVPRJTSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5542968.png)

![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)

![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)

![1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5542992.png)

![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5543006.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5543027.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5543058.png)

![2-[(2-methoxyethyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5543078.png)